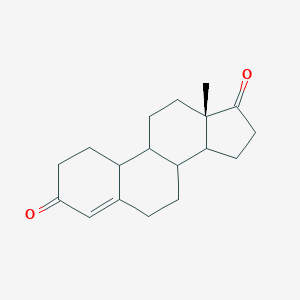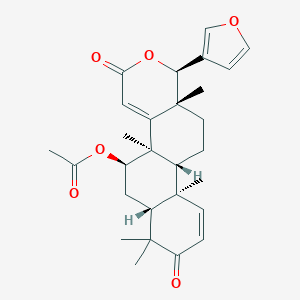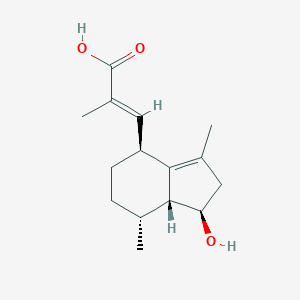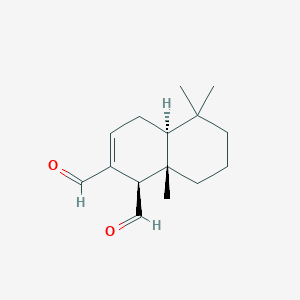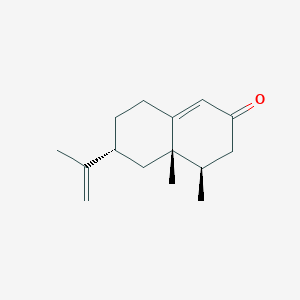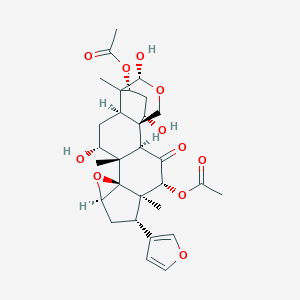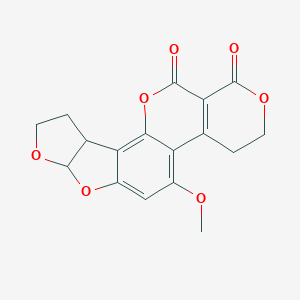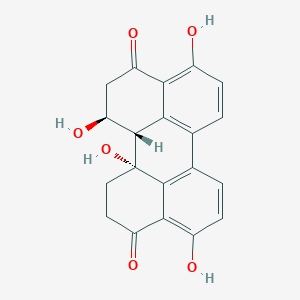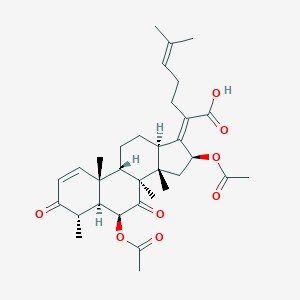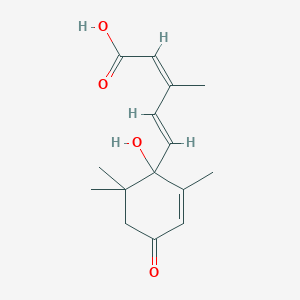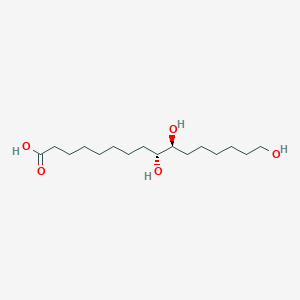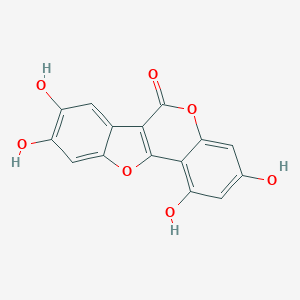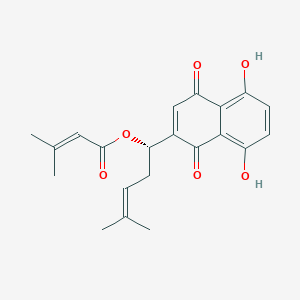
芹菜内酯
描述
科学研究应用
Sedanolide has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study various biological processes. In biology, neocindilide has been shown to induce autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . In medicine, it has demonstrated potential as an anti-inflammatory, antiviral, and anticancer agent. Additionally, neocindilide has been used in industrial applications, such as the development of pharmaceutical compositions for treating gout .
生化分析
Biochemical Properties
Sedanolide has been found to interact with various enzymes and proteins. It has been suggested that Sedanolide activates the nuclear factor E2-related factor 2 (NRF2) pathway . Pathway enrichment analysis of RNA sequencing data revealed that Sedanolide upregulated the transcription of antioxidant enzymes involved in the NRF2 pathway and glutathione metabolism .
Cellular Effects
Sedanolide has significant effects on various types of cells and cellular processes. It has been shown to significantly attenuate cytosolic and mitochondrial reactive oxygen species (ROS) generation induced by exposure to hydrogen peroxide (H2O2) . Furthermore, it has been demonstrated that pretreatment with Sedanolide conferred a significant cytoprotective effect against H2O2-induced cell death .
Molecular Mechanism
Sedanolide exerts its effects at the molecular level through various mechanisms. It activates the antioxidant response element (ARE)-dependent transcription mediated by the nuclear translocation of NRF2 . This activation leads to the upregulation of antioxidant enzymes involved in the NRF2 pathway and glutathione metabolism .
Metabolic Pathways
Sedanolide is involved in various metabolic pathways. It has been found to upregulate the transcription of antioxidant enzymes involved in the NRF2 pathway and glutathione metabolism
准备方法
Sedanolide can be synthesized through various synthetic routes. One common method involves the extraction of celery seed oil, which contains phthalide-type derivatives such as butylphthalide, sedanolide, and neocindilide . The extraction process typically involves the use of organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) to isolate the compound . Industrial production methods may involve high-efficiency liquid phase techniques to measure and separate the content of neocindilide from other components in the seed oil .
化学反应分析
Sedanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neocindilide can lead to the formation of carboxylic acids, while reduction can yield alcohols .
作用机制
The mechanism of action of neocindilide involves its interaction with various molecular targets and pathways. It induces autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . Sedanolide also increases the activity of glutathione-S-transferase (GST) in the liver, small intestinal mucosa, and forestomach of A/J mice . These interactions contribute to its anti-inflammatory, antiviral, and anticancer effects.
相似化合物的比较
Sedanolide is similar to other phthalide-type derivatives such as butylphthalide and sedanolide . it is unique in its ability to induce autophagy through specific signaling pathways and increase GST activity in various tissues . Other similar compounds include senkyunolide A and neoandrographolide, which also possess biological activities but differ in their specific mechanisms of action and molecular targets .
属性
IUPAC Name |
3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFTVFLSIQQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027843 | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6415-59-4, 4567-33-3 | |
| Record name | Sedanolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.5 - 35 °C | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


